Product packaging for OG-881(Cat. No.:)

OG-881

Cat. No.: B1193275
M. Wt: 1131.478
InChI Key: TXQBLGTZKYWPCP-IAIKODFDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OG-881 is a potent and selective biotinylated chemoprobe designed for the study of the epigenetic target lysine-specific histone demethylase 1A (KDM1A). This compound was developed from the potent KDM1A inhibitor ORY-1001 and serves as a key tool for directly quantifying target engagement in unmodified cells and tissue extracts . The probe works by selectively and irreversibly binding to the active form of KDM1A. Its biotin tag allows for the pull-down and detection of the unoccupied fraction of the KDM1A enzyme using streptavidin-based methods, enabling researchers to measure the degree to which a potential inhibitor has bound to its target in a dose-dependent manner . The primary research application of this compound is in the field of epigenetics and drug discovery, where it facilitates the analysis of the pharmacokinetics and pharmacodynamics (PK/PD) relationship of KDM1A inhibitors in vivo. It provides a direct method for assessing inhibitor binding, overcoming challenges associated with indirect measurements of histone methylation marks, which can be influenced by multiple cellular enzymes and may only change locally rather than globally . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C58H94N6O14S

Molecular Weight

1131.478

IUPAC Name

N-(39-(3'-((1S,2R)-2-(((1s,4S)-4-Ainocyclohexyl)amino)cyclopropyl)-[1,1'-biphenyl]-4-yl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azanonatriacontyl)-5-((3aR,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C58H94N6O14S/c59-49-13-15-50(16-14-49)62-52-43-51(52)48-5-3-4-47(42-48)46-11-8-45(9-12-46)10-17-56(66)61-19-21-69-23-25-71-27-29-73-31-33-75-35-37-77-39-41-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-60-55(65)7-2-1-6-54-57-53(44-79-54)63-58(67)64-57/h3-5,8-9,11-12,42,49-54,57,62H,1-2,6-7,10,13-41,43-44,59H2,(H,60,65)(H,61,66)(H2,63,64,67)/t49-,50+,51-,52+,53+,54-,57+/m0/s1

InChI Key

TXQBLGTZKYWPCP-IAIKODFDSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCC1=CC=C(C2=CC=CC([C@H]3[C@H](N[C@H]4CC[C@@H](N)CC4)C3)=C2)C=C1)=O)CCCC[C@@H]5SC[C@@]([C@@]5([H])N6)([H])NC6=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OG-881;  OG 881;  OG881

Origin of Product

United States

Academic Research on Chemical Compound Og 881 Kdm1a Chemoprobe

Discovery and Chemical Synthesis Aspects

The development of OG-881 is rooted in the chemical optimization of related inhibitor compounds to create a precise tool for biochemical assays.

This compound was developed from a class of KDM1A inhibitors characterized by a cyclopropylamine (B47189) structure. It is specifically the pure (1R,2S) stereoisomer of the related compound OG-861. nih.gov Initial explorations often begin with racemic mixtures, but given the stereoselectivity frequently observed with KDM1A inhibitors, the synthesis of pure isomers like this compound was pursued to achieve greater precision and potency in experimental applications. nih.gov

The synthesis of this compound was specifically designed to isolate the (1R,2S) isomer, ensuring high enantiomeric purity. nih.gov Achieving a single, pure enantiomer is critical for understanding the specific molecular interactions between the probe and its target enzyme, as different stereoisomers can exhibit vastly different biological activities. The successful synthesis of the enantiomerically pure this compound was a key step in its validation as a reliable chemoprobe for KDM1A. nih.gov

Molecular Interactions and Mechanistic Elucidation

This compound's utility as a chemoprobe is defined by its specific and well-characterized interaction with KDM1A and its selectivity over other related enzymes.

This compound is a biotinylated chemoprobe designed to selectively and irreversibly bind to the active form of the KDM1A enzyme. nih.govjove.com This property is harnessed in a novel chemoprobe-based immunoassay to directly quantify the level of KDM1A that is not bound by a pharmacological inhibitor. nih.govjove.com In this assay, a biological sample is lysed in the presence of this compound. The probe then binds to any "free" KDM1A. Because this compound has a biotin (B1667282) tag, this probe-enzyme complex can be captured and measured, for instance, using streptavidin-coated plates in an ELISA-based format. nih.govnih.gov This allows researchers to determine the degree of target engagement by an inhibitor in a dose-dependent manner in both cell and tissue extracts. nih.govjove.com

ParameterValue
Target Enzyme KDM1A
IC50 Value 120 nM
Binding Type Irreversible, Covalent
Assay Application Quantification of free KDM1A

This table summarizes the key inhibitory parameter of this compound against its primary target, KDM1A.

The mechanism of action for this compound mirrors that of its parent inhibitor compound, ORY-1001. nih.gov KDM1A is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. nih.govnih.gov this compound functions by forming a covalent bond with this essential FAD cofactor within the enzyme's active site. nih.gov This covalent modification leads to the irreversible inactivation of the enzyme. The formation of this adduct is a critical feature, as it ensures a stable interaction that allows for the subsequent detection and quantification of the free enzyme pool in target engagement assays. jove.comnih.gov

To be an effective and reliable research tool, a chemoprobe must demonstrate high selectivity for its intended target over other structurally similar proteins. This compound was tested in biochemical assays to determine its inhibitory activity against other FAD-dependent amine oxidases, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Interleukin 4-induced 1 (IL4I1), and Spermine Oxidase (SMOX). nih.gov These enzymes share significant homology with KDM1A in their catalytic domains. The results of these assays showed that this compound is highly selective for KDM1A, exhibiting a selectivity profile similar to its parent compound, ORY-1001. nih.gov This high degree of selectivity confirms that observations made using this compound can be confidently attributed to its interaction with KDM1A rather than off-target effects on these related enzymes. nih.gov

Enzyme TargetSelectivity for this compound
KDM1A High
MAO-A Low / Negligible
MAO-B Low / Negligible
IL4I1 Low / Negligible
SMOX Low / Negligible

This table illustrates the selectivity profile of this compound, highlighting its high specificity for KDM1A over other structurally related FAD-dependent amine oxidases.

Applications in Preclinical Methodologies and Assays

The chemical compound this compound is a potent and selective chemoprobe designed for the study of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. It is a bifunctional molecule derived from the selective KDM1A inhibitor iadademstat (B609776) (ORY-1001). epa.govnih.gov this compound incorporates a biotin tag, which serves as a versatile affinity handle, and a cyclopropylamine reactive group that covalently binds to the flavin adenine dinucleotide (FAD) cofactor within the KDM1A active site. nih.gov This design allows for the sensitive and specific detection and isolation of active KDM1A enzyme from complex biological mixtures, making it an invaluable tool in preclinical research.

A primary application of this compound is in the development of target occupation (or target engagement) assays, which are crucial for quantifying the extent to which a drug candidate binds to its intended molecular target within a cell or tissue. nih.gov These assays utilize this compound to measure the amount of KDM1A that remains unbound by an inhibitor, often referred to as "free KDM1A". epa.gov

By pre-treating cells or tissue extracts with a KDM1A inhibitor and then adding this compound, researchers can determine the inhibitor's potency and duration of action at the molecular level. The probe will only bind to the KDM1A enzymes that have not been occupied by the inhibitor. The resulting this compound-KDM1A complex can then be quantified. This methodology is instrumental in establishing dose- and time-dependent responses to KDM1A inhibitors like ORY-1001 and ORY-2001. apexbt.com

Several assay formats have been developed using this principle. One common method is a chemoprobe-linked immunosorbent assay (ELISA), where streptavidin-coated microplates are used to capture the biotinylated this compound bound to KDM1A. apexbt.com A more advanced, highly sensitive method is the AlphaPlex™ assay, a luminescence-based platform. This technique can simultaneously measure the total amount of KDM1A protein and the fraction that is accessible to this compound, providing a direct readout of target engagement. nih.gov

Assay TypePrincipleKey ReagentsEndpoint MeasurementReference
Chemoprobe-Linked Immunosorbent Assay (ELISA)Capture of biotinylated this compound bound to free KDM1A.This compound, Streptavidin-coated plates, KDM1A-specific antibody.Colorimetric or chemiluminescent signal. apexbt.com
AlphaPlex™ AssayLuminescence proximity assay to detect total and this compound-bound KDM1A.This compound, Donor/Acceptor beads, KDM1A antibodies, Streptavidin.Luminescent signal. nih.gov

The biotin tag on this compound facilitates its use in protein pull-down experiments, an affinity-based method to isolate a specific protein and its binding partners from a cellular extract. nih.govapexbt.com When this compound is incubated with cell lysates, it covalently binds to KDM1A. Subsequently, streptavidin-coated beads are added, which have a high affinity for biotin. This allows the this compound-KDM1A complex, along with any interacting proteins, to be selectively captured and "pulled down" from the lysate.

This technique serves two main purposes. First, it is used to confirm the selectivity of the probe for its target in a native cellular environment. For example, chemoprecipitation with this compound followed by Western blot analysis demonstrated that KDM1A was quantitatively pulled down from cell extracts, whereas the closely related FAD-dependent enzyme SMOX was not detected, confirming the probe's specificity. apexbt.com

Second, this compound-mediated pull-downs are a powerful tool for identifying novel protein-protein interactions. By analyzing the proteins that co-precipitate with KDM1A, researchers can elucidate the composition of KDM1A-containing regulatory complexes. Studies using this method in MV(4;11) acute myeloid leukemia (AML) cells have identified that KDM1A interacts with core complex proteins such as RCOR1, RCOR2, RCOR3, HDAC1, HDAC2, and HDAC3, as well as various zinc finger transcription factors. apexbt.com

This compound is critical for conducting pharmacodynamic (PD) studies, which investigate the biochemical and physiological effects of a drug on its target. Assays based on this chemoprobe allow for the direct measurement of KDM1A target engagement in cells and tissues following the administration of an inhibitor. apexbt.com This provides a direct link between drug concentration (pharmacokinetics) and the molecular effect on the target (pharmacodynamics).

The methodology has been successfully validated across various sample types, including cultured human cell lines and ex vivo samples from preclinical models (mouse, rat) and humans. epa.govnih.gov By quantifying the level of KDM1A inhibition in these samples, researchers can optimize dosing regimens and better understand the relationship between target engagement and therapeutic efficacy. These studies are essential for the clinical development of KDM1A inhibitors. apexbt.com

The utility of this compound is maximized through its integration with established quantitative analytical techniques like ELISA and Western blot. nih.govapexbt.com As described previously, ELISA-based platforms are the primary methods for quantifying the amount of KDM1A captured by this compound in target engagement assays, offering high throughput and sensitivity. epa.govnih.gov

Western blotting serves as an essential complementary technique. apexbt.com It is often used to validate the results of pull-down experiments by confirming the identity and relative abundance of the captured proteins. apexbt.com For example, after pulling down KDM1A with this compound, a Western blot using a KDM1A-specific antibody can verify the successful isolation of the target protein. It can also be used to probe for other proteins to assess the specificity of the pull-down. apexbt.com

TechniqueRole in Conjunction with this compoundType of Data GeneratedReference
ELISAPrimary method for quantifying this compound-bound KDM1A in target engagement assays.Quantitative measurement of free (uninhibited) KDM1A. epa.govnih.govapexbt.com
Western BlotConfirmatory analysis of pull-down experiments and assessment of probe selectivity.Qualitative/Semi-quantitative detection of specific proteins (e.g., KDM1A) by molecular weight. apexbt.com

Structure-Activity Relationships (SAR) and Probe Optimization

The design of this compound is rooted in the structure-activity relationship (SAR) studies of cyclopropylamine-based KDM1A inhibitors. epa.govnih.gov this compound was developed from its parent compound, iadademstat (ORY-1001), a potent and selective KDM1A inhibitor. epa.gov The core chemical scaffold, a substituted cyclopropylamine, is responsible for the covalent, irreversible inhibition of the FAD cofactor in the enzyme's active site. nih.gov

Probe optimization focused on ensuring high selectivity for KDM1A over other FAD-dependent amine oxidases with structural homology in their catalytic domains. Biochemical assays confirmed that this compound, much like its parent compound, is highly selective for KDM1A over related enzymes such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Interleukin-4 Induced-1 (IL4I1), and Spermine Oxidase (SMOX). apexbt.com

Stereochemistry is a critical factor in the binding and activity of cyclopropylamine-based KDM1A inhibitors. The parent compound of this compound, iadademstat, is an enantiomerically pure molecule with a defined (1R, 2S) configuration at the cyclopropane (B1198618) ring. This specific three-dimensional arrangement is crucial for its potent and selective interaction with the KDM1A active site.

Chemical Modifications for Enhanced Probe Performance (e.g., biotinylation, PEGylation)

The utility of a chemical probe such as this compound in studying its target protein, lysine-specific demethylase 1A (KDM1A), is critically dependent on its molecular design. Beyond the core pharmacophore that ensures potent and selective binding, chemical modifications are incorporated to enhance its functionality as a research tool. These modifications are primarily aimed at enabling the detection, isolation, and quantification of the probe-target complex. For this compound, a derivative of the KDM1A inhibitor ORY-1001, key modifications include biotinylation and the incorporation of a polyethylene (B3416737) glycol (PEG) linker, which together improve its performance in various biochemical assays.

Biotinylation is a fundamental chemical modification that appends a biotin molecule to the core structure of this compound. This modification serves as a high-affinity handle for the detection and purification of the KDM1A enzyme. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is leveraged in a variety of assay formats. For instance, in pull-down experiments, biotinylated this compound bound to KDM1A can be captured from complex biological lysates using streptavidin-coated beads. This allows for the isolation of KDM1A and its interacting partners for subsequent analysis by techniques such as Western blotting or mass spectrometry.

The effectiveness of biotinylation is influenced by several factors, including the site of biotin attachment on the probe molecule. The attachment point must be chosen carefully to ensure that it does not interfere with the binding of the probe to the KDM1A active site. An improperly placed biotin tag could sterically hinder the probe's interaction with the target enzyme, thereby reducing its potency and utility.

PEGylation , the attachment of a polyethylene glycol (PEG) chain, is another crucial modification in the design of this compound. The PEG chain acts as a linker or spacer between the KDM1A-binding moiety and the biotin tag. The length and composition of this linker are critical determinants of the probe's performance for several reasons:

Steric Hindrance: A sufficiently long and flexible PEG linker can mitigate steric hindrance between the bulky streptavidin protein and the KDM1A enzyme. This ensures that the biotin tag is accessible for binding to streptavidin without disrupting the interaction between the probe and its target.

Solubility: PEGylation can enhance the aqueous solubility of the chemoprobe, which is beneficial for its use in biological buffers and cell lysates.

Nonspecific Binding: The hydrophilic nature of PEG can help to reduce nonspecific binding of the probe to other proteins and cellular components, thereby improving the signal-to-noise ratio in assays.

The optimization of the linker is a key aspect of chemoprobe development. Research on other biotinylated probes has demonstrated that linker length can significantly impact the efficiency of target protein capture. For example, studies with the anticancer natural product OSW-1 showed that a probe with a medium-length PEG linker (PEG5) was most effective at isolating its known binding proteins. mdpi.com While excessively short linkers can lead to steric hindrance, overly long linkers might result in increased nonspecific binding or a dilution of the probe's effective concentration. nih.gov

To illustrate how such research findings would be presented, a hypothetical data table is provided below. This table conceptualizes the type of data that would be generated from a study aimed at optimizing the linker length of this compound.

This compound AnalogLinker CompositionLinker Length (Å)KDM1A Binding Affinity (IC50, nM)Relative KDM1A Pull-down Efficiency (%)
This compound-PEG3PEG3~14Data not availableData not available
This compound-PEG5PEG5~21Data not availableData not available
This compound-PEG8PEG8~30Data not availableData not available
This compound-PEG12PEG12~44Data not availableData not available

Academic Research on Chemical Compound Ag 881 Vorasidenib

Lead Identification and Chemical Optimization Strategies

The discovery and optimization of vorasidenib (B611703) involved strategic lead identification and chemical modifications aimed at achieving potent dual inhibition and enhanced brain penetration. nih.govacs.org

Rationale for Dual Inhibition of Mutant IDH1 and IDH2

Heterozygous mutations in either cytosolic IDH1 or mitochondrial IDH2 contribute to oncogenesis by producing the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govdrugbank.com While isoform-selective mutant IDH (mIDH) inhibitors like ivosidenib (B560149) (AG-120) for mIDH1 and enasidenib (B560146) (AG-221) for mIDH2 have been approved for certain cancers, they exhibit low brain drug exposure in preclinical models, limiting their potential efficacy for mIDH glioma. nih.govacs.orgoup.com

A key rationale for developing a dual mIDH1/2 inhibitor like vorasidenib stems from the observation that major mIDH cancer types, including acute myeloid leukemia (AML) and glioma, can have subsets driven by either mIDH1 or mIDH2. nih.gov Furthermore, studies have indicated that isoform switching between mIDH1 and mIDH2 can represent a mechanism of acquired resistance to selective inhibitors. nih.govacs.orgdrughunter.com This highlights the therapeutic utility of a dual inhibitor for long-term treatment, particularly in conditions like low-grade glioma where IDH mutations are prevalent. nih.govacs.org

Optimization for Brain Penetration in Preclinical Models

A primary objective in the development of vorasidenib was to achieve superior brain penetration compared to existing IDH inhibitors. nih.govnih.govaacrjournals.org This optimization focused on designing compounds with improved ability to cross the blood-brain barrier (BBB). Researchers speculated that analogs with decreased topological polar surface area (tPSA) and fewer hydrogen-bond donors/acceptors would exhibit enhanced brain penetration. nih.gov Preclinical studies demonstrated that vorasidenib effectively penetrates the brain of several species, showing high brain-to-plasma ratios ranging from 0.62 to 1.96 in mice and 1.11 to 1.48 in rats (based on AUC0-24hr). nih.govacs.orgoup.comdrughunter.comresearchgate.netmdpi.com This brain penetrance is crucial for its application in treating central nervous system tumors like glioma. nih.govaacrjournals.orgacs.org

Molecular Mechanisms of Action on Mutant Isocitrate Dehydrogenases

Vorasidenib exerts its therapeutic effects through specific molecular interactions with mutant IDH enzymes, leading to a reduction in oncometabolite production.

Allosteric Binding Site Characterization (e.g., X-ray cocrystal structures)

X-ray cocrystal structures of vorasidenib in complex with mutant IDH1 (IDH1-R132H) and mutant IDH2 (IDH2-R140Q) have been instrumental in characterizing its binding site and understanding its dual inhibitory mechanism. nih.govacs.orgacs.orgguidetopharmacology.orgnih.gov These structures reveal that vorasidenib binds at an allosteric pocket located at the interface of the two monomers within the IDH homodimers. researchgate.netguidetopharmacology.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.net This binding induces conformational changes that effectively lock the enzymes in an inactive state, thereby inhibiting their neomorphic activity. researchgate.netmdpi.com Specifically, each of the two aliphatic trifluoromethyl (CF3) groups forms a halogen bond with a valine residue (Val255 in IDH1-R132H or Val294 in IDH2-R140Q) from one monomer, and one CF3 group forms an additional halogen bond with a glutamine residue (Gln277 in IDH1-R132H or Gln316 in IDH2-R140Q). mdpi.com The chloropyridine moiety also forms a halogen bond with an aspartate residue (Asp273 in IDH1-R132H or Asp312 in IDH2-R140Q) from the same monomer. mdpi.com

Inhibition of Oncometabolite 2-Hydroxyglutarate (2-HG) Production in Preclinical Systems

A central aspect of vorasidenib's mechanism is its potent inhibition of the production of the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govnih.govdrugbank.com Mutant IDH enzymes aberrantly convert alpha-ketoglutarate (B1197944) (α-KG) to 2-HG, which accumulates and contributes to oncogenesis by blocking α-KG-dependent enzymes and causing epigenetic dysregulation. nih.govdrugbank.comfrontiersin.org

Preclinical studies have consistently demonstrated vorasidenib's efficacy in reducing 2-HG levels. In an orthotopic glioma mouse model, vorasidenib inhibited 2-HG production in glioma tissue by over 97%. nih.govacs.orgmdpi.comacs.org In various cell-based assays, vorasidenib exhibited nanomolar potency in inhibiting 2-HG production across a range of mIDH1 and mIDH2 mutations. For instance, its IC50 values for 2-HG inhibition ranged from 0.04 to 22 nM against IDH1 R132C, IDH1 R132G, IDH1 R132H, and IDH1 R132S mutations, and from 7 to 14 nM against IDH2 R140Q, and 130 nM against IDH2 R172K. researchgate.netmedchemexpress.com Treatment with vorasidenib in mIDH cell lines and primary human acute myeloid leukemia samples also led to the induction of cellular differentiation, reversing the blockage of tumor cell differentiation caused by 2-HG. researchgate.net

Enzymatic Kinetics (e.g., rapid vs. slow binding inhibition)

The enzymatic kinetics of vorasidenib vary depending on the specific IDH mutant or wild-type enzyme. Vorasidenib is characterized as a rapid equilibrium inhibitor of the mIDH1-R132H homodimer and the mIDH2-R172K homodimer enzymes. researchgate.netclinicaltrials.govfda.gov This is supported by consistent half-maximal inhibitory concentration (IC50) values between 1 and 16 hours of incubation for IDH1-R132H. fda.gov

In contrast, vorasidenib acts as a slow-binding inhibitor for the mIDH2-R140Q homodimer, as well as for wild-type (WT) IDH1/mIDH1-R132H, WT IDH2/mIDH2-R140Q, and WT IDH2/mIDH2-R172K heterodimers. researchgate.netclinicaltrials.gov This slow-binding characteristic is indicated by a time-dependent increase in potency (decrease in IC50 values) with longer pre-incubation periods. mdpi.comfda.gov For instance, the inhibition of mIDH2-R140Q by vorasidenib is markedly time-dependent, with IC50 values of 118 nM after 1 hour and 12 nM after 16 hours of preincubation. mdpi.com Similarly, inhibition of WT IDH1 and IDH2 by vorasidenib is also time-dependent, with IC50 values ranging from 190 nM (1 hour preincubation) to 4 nM (16 hours preincubation) for IDH1, and 374 nM (1 hour preincubation) to 31 nM (16 hours preincubation) for IDH2. mdpi.com This time-dependent inhibition suggests that the selectivity of vorasidenib for mutated over wild-type IDH enzymes may also be time-dependent. mdpi.com

Table 1: Key Enzymatic Kinetic Characteristics of Vorasidenib

Enzyme TargetInhibition TypeIC50 (1 hr preincubation)IC50 (16 hr preincubation)
mIDH1-R132H homodimerRapid equilibrium6-8 nM mdpi.comfda.gov6-8 nM mdpi.comfda.gov
mIDH2-R140Q homodimerSlow-binding118 nM mdpi.comfda.gov12 nM mdpi.comfda.gov
mIDH2-R172K homodimerRapid equilibriumNot specified fda.govNo time dependence observed fda.gov
WT IDH1 homodimerSlow-binding190 nM mdpi.comfda.gov4 nM mdpi.comfda.gov
WT IDH2 homodimerSlow-binding374 nM mdpi.comfda.gov31 nM mdpi.comfda.gov

Interaction with IDH1/2 Homodimers and Heterodimers

Vorasidenib functions as a pan-inhibitor, demonstrating potent inhibitory activity against both mutant IDH1 and IDH2 proteins. Biochemical studies have shown that AG-881 exhibits low nanomolar potency (IC50) against a range of mutant IDH1 homodimer enzymes, specifically IDH1R132 variants (H, C, G, L, and S), as well as IDH2R140Q and IDH2R172K homodimer enzymes clinicaltrials.govresearchgate.net. Furthermore, it effectively inhibits heterodimer enzymes formed between wild-type and mutant IDH, including IDH1 WT/R132H, IDH2 WT/R140Q, and IDH2 WT/R172K clinicaltrials.govresearchgate.net.

The compound binds to an allosteric pocket located at the dimer interface of both IDH1 and IDH2 enzymes researchgate.netoup.comresearchgate.netdrughunter.compreprints.orgnih.gov. This binding induces steric hindrance and a conformational change, locking the enzymes into an open, inactive state and thereby preventing their neomorphic activity researchgate.netresearchgate.netpreprints.orgnih.gov. The inhibitory kinetics of Vorasidenib vary depending on the specific enzyme complex; it acts as a rapid-equilibrium inhibitor for IDH1R132H and IDH2R172K homodimers, while exhibiting slow-binding inhibition for IDH2R140Q homodimers and the IDH1 WT/R132H, IDH2 WT/R140Q, and IDH2 WT/R172K heterodimers clinicaltrials.govresearchgate.net.

The potency of Vorasidenib against various mutant IDH enzymes in cell-based assays, which are engineered to express these mutations, is summarized below clinicaltrials.govresearchgate.netmedchemexpress.com:

Mutant IDH EnzymeIC50 Range for 2-HG Inhibition (nM)
IDH1R132C0.04 - 22
IDH1R132G0.04 - 22
IDH1R132H0.04 - 22
IDH1R132S0.04 - 22
IDH2R140Q7 - 14
IDH2R172K130

Impact on Cellular Epigenetic Deregulation in Preclinical Models

The accumulation of 2-HG, the oncometabolite produced by mutant IDH enzymes, is known to competitively inhibit α-ketoglutarate–dependent dioxygenases clinicaltrials.govdrugbank.comdrughunter.comnih.govnih.gov. These enzymes include histone and deoxyribonucleotide demethylases, which are crucial regulators of the epigenetic state of cells clinicaltrials.govdrugbank.comdrughunter.comnih.govnih.gov. This inhibition leads to widespread epigenetic dysregulation, notably global DNA and histone hypermethylation, which contributes to oncogenesis and interferes with cellular differentiation drugbank.comdrughunter.comnih.govnih.govcancer.govpnas.orgmdpi.com.

Preclinical studies with Vorasidenib have demonstrated its ability to suppress 2-HG levels, thereby reversing these epigenetic abnormalities researchgate.netdrughunter.comcancer.govpnas.org. Specifically, the inhibition of mutant IDH1 by Vorasidenib has been shown to increase histone acetylation levels pnas.org. Furthermore, treatment with AG-881 has been observed to reduce epigenetic heterogeneity in both human and mouse glioma cells expressing mutant IDH1 pnas.org. This reversal of epigenetic changes is associated with the restoration of gene expression programs that are disrupted by the mutant IDH1 enzyme cancer.gov.

Restoration of Cellular Differentiation in Mutant Cell Lines

A key oncogenic consequence of mutant IDH activity and the subsequent accumulation of 2-HG is a block in cellular differentiation researchgate.netdrugbank.comhemonc.orgresearchgate.netnih.govselleckchem.comaacrjournals.org. Research indicates that Vorasidenib's ability to suppress 2-HG production directly leads to a release from this differentiation blockade in tumor cells harboring IDH mutations researchgate.nethemonc.orgnih.govselleckchem.comaacrjournals.org.

In preclinical models, treatment with Vorasidenib has been shown to induce cellular differentiation. This effect has been observed in various mutant IDH cell lines, including leukemia cell models and other mIDH cell lines clinicaltrials.govresearchgate.netselleckchem.com. This restoration of cellular differentiation is a crucial aspect of the therapeutic mechanism of AG-881, aiming to revert cancer cells to a more differentiated, less proliferative state hemonc.orgselleckchem.com.

Preclinical Investigative Models and Experimental Systems

The preclinical development of AG-881 involved a comprehensive array of in vitro and in vivo models to characterize its pharmacological properties and efficacy.

In Vitro Cell-Based Assays (e.g., patient-derived neurosphere lines, engineered cell lines)

Vorasidenib's potency in inhibiting 2-HG production and inducing cellular differentiation has been extensively evaluated in various cell-based assays clinicaltrials.govresearchgate.netselleckchem.com. These include:

Engineered Cell Lines: Cells engineered to express specific IDH mutations, such as IDH1R132C, IDH1R132G, IDH1R132H, IDH1R132S, IDH2R140Q, and IDH2R172K, were used to assess the compound's low nanomolar potency in inhibiting 2-HG clinicaltrials.govresearchgate.net. Examples include TF-1 and U87 cells engineered to express IDH2 R140Q and IDH2 R172K mutant enzymes researchgate.netpreprints.org.

Patient-Derived Neurosphere Lines: Vorasidenib demonstrated effective 2-HG inhibition in cultured TS603 neurospheres, which are patient-derived and harbor an IDH1-R132H mutation, originating from grade III glioma acs.orgnih.govpreprints.orgprobechem.comsci-hub.se.

Other Cell Lines: The compound exhibited strong antiproliferative activity and 2-HG inhibition in human glioblastoma U-87 MG pLVX-IDH2 R140Q-neo cells and fibrosarcoma HT-1080 cells, with IC50 values below 50 nM medchemexpress.com.

In Vivo Xenograft Models (e.g., orthotopic glioma mouse models, human chondrosarcoma/fibrosarcoma models)

A series of in vivo pharmacology studies were conducted to evaluate Vorasidenib's efficacy in reducing 2-HG levels and its brain penetrance in various mouse xenograft models clinicaltrials.govresearchgate.netfda.gov. Key models utilized include:

Human Chondrosarcoma/Fibrosarcoma Models: Studies were performed using the HT1080 xenograft model, which carries an endogenous IDH1-R132C mutation clinicaltrials.govresearchgate.netfda.gov.

Glioblastoma Xenograft Models: The U87 glioblastoma astrocytoma model, which overexpresses IDH2R140Q, was used to confirm Vorasidenib's potency clinicaltrials.govresearchgate.netfda.gov.

Orthotopic Glioma Mouse Models: Crucially, Vorasidenib was tested in orthotopic TS603 glioma models with an endogenous IDH1-R132H mutation. These models confirmed the compound's brain penetrance and its ability to significantly suppress 2-HG levels in brain tumor tissue clinicaltrials.govacs.orgnih.govresearchgate.netnih.govaacrjournals.orgprobechem.comsci-hub.sefda.govnih.gov.

Measurement of 2-HG Levels in Preclinical Tumor Tissues and Biological Fluids

A primary pharmacodynamic endpoint in preclinical studies of Vorasidenib was the measurement of 2-HG levels in tumor tissues and biological fluids. These measurements consistently demonstrated the compound's effectiveness in reducing the oncometabolite.

In mouse xenograft models, including the HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) models, twice-daily dosing of AG-881 led to a reduction in tumor 2-HG levels by over 96% at doses of 30 mg/kg or higher researchgate.netmedchemexpress.com. In the orthotopic glioma model (mIDH1-R132H), brain tumor 2-HG levels were reduced by more than 97% at doses as low as 0.1 mg/kg researchgate.netmedchemexpress.comprobechem.comnih.gov. This rapid and significant suppression of 2-HG levels in tumor tissue after Vorasidenib administration highlights its potent enzymatic inhibition in vivo clinicaltrials.gov. Preliminary clinical data from perioperative studies in humans with IDH-mutant gliomas also reported a reduction in tumor 2-HG levels by over 90% following Vorasidenib treatment, validating the preclinical findings clinicaltrials.govacs.orgnih.govdrugbank.com.

Structure-Activity Relationships (SAR) and Chemical Space Exploration

The discovery and optimization of Vorasidenib involved extensive structure-activity relationship (SAR) studies and chemical space exploration to identify key structural features that confer potent dual mIDH1/2 inhibition and favorable pharmacokinetic properties, especially brain penetration. nih.govacs.org

Identification of Key Structural Features for Dual IDH1/2 Inhibition and Potency

Vorasidenib was designed to be a potent, oral, and brain-penetrant dual inhibitor of both mIDH1 and mIDH2. nih.govacs.orgnih.govacs.orgresearchgate.netonclive.comoncozine.comgcs-web.comselleckchem.com X-ray cocrystal structures played a pivotal role in characterizing the compound's binding site, providing crucial insights into its dual mutant inhibition mechanism. nih.govacs.orgacs.orgresearchgate.netresearchgate.net These structural analyses revealed that Vorasidenib binds to both IDH1-R132H and IDH2-R140Q in the same allosteric pocket located at the interface of the two monomers, exhibiting a symmetrical binding fashion. nih.govresearchgate.net This allosteric binding leads to a conformational change in the enzymes, shifting them to an open and inactive state, thereby inhibiting their oncogenic activity. researchgate.net

A key structural motif identified for dual mIDH1/2 inhibitory activity was an aryl ring system at the 6-position of a triazine scaffold, coupled with two aliphatic amines at the 2- and 4-positions. nih.gov This core structure guided further synthetic efforts. Furthermore, a critical consideration for developing brain-penetrant molecules like Vorasidenib was the reduction of topological polar surface area (tPSA) and the number of hydrogen-bond donors/acceptors, which are factors known to improve a compound's ability to cross the blood-brain barrier. nih.govacs.org

Impact of Specific Chemical Substitutions on Enzymatic and Cellular Activity

The SAR exploration involved evaluating the impact of various chemical substitutions on the enzymatic and cellular activity of Vorasidenib analogs. For instance, the introduction of difluorocyclobutyl (analog 14) and difluorocyclopentyl (analog 15) substitutions resulted in nanomolar potency against both mIDH1 and mIDH2, maintaining strong activity in cellular assays. nih.govacs.org In contrast, a difluorocyclohexyl substitution (analog 16) led to reduced enzymatic potency, though cellular activity remained good. nih.govacs.org A tert-butyl substitution (analog 17) generally resulted in weaker activities across assays. nih.govacs.org These findings align with the understanding from cocrystal structures, indicating that lipophilicity significantly influences binding site interactions. acs.org Notably, trifluoromethyl substitution was found to impart significant inhibitory activity. researchgate.net

The following table summarizes the impact of various substitutions on the biochemical and cellular activities of Vorasidenib analogs:

AnalogSubstitution TypemIDH1 PotencymIDH2 PotencyCellular Activity (mIDH1)Cellular Activity (mIDH2)
14DifluorocyclobutylNanomolarNanomolarGoodGood
15DifluorocyclopentylNanomolarNanomolarGoodGood
16DifluorocyclohexylReducedReducedGoodGood
17tert-ButylWeakerWeakerWeakerWeaker

Stereochemical Considerations in Activity

Stereochemical considerations were also integral to the optimization process. The evaluation of different stereoisomers revealed that Vorasidenib, specifically the (R, R) isomer, demonstrated slightly superior potency in cellular assays compared to its other isomers. acs.org While all three isomers (including 23, 24, and Vorasidenib) exhibited nanomolar potency in the heterodimer mIDH1 enzymatic assay, the enhanced cellular potency of the (R, R) isomer suggested that biochemical assay conditions might not fully capture the residence time that translates to improved cellular efficacy. acs.org

Comparative Preclinical Analysis with Other Mutant IDH Inhibitors

Vorasidenib was developed with a specific focus on overcoming limitations observed in earlier isoform-specific IDH inhibitors, particularly concerning brain penetration. nih.govacs.orgnih.govresearchgate.netoncozine.comgcs-web.comselleckchem.comresearchgate.netclinicaltrials.govaacrjournals.org

Comparison with Isoform-Specific IDH Inhibitors (e.g., Ivosidenib, Enasidenib)

Ivosidenib (AG-120) and Enasidenib (AG-221) are first-in-class, isoform-specific mIDH inhibitors. Ivosidenib selectively targets mIDH1, while Enasidenib is a selective inhibitor of mIDH2. nih.govacs.orgaacrjournals.orgwikipedia.orgwikipedia.orgsci-hub.se Both have received regulatory approvals for the treatment of acute myeloid leukemia (AML) with specific IDH mutations. nih.govacs.orgwikipedia.orgwikipedia.org

However, a significant limitation of both Ivosidenib and Enasidenib in the context of central nervous system (CNS) malignancies, such as mIDH glioma, is their low brain drug exposure in preclinical models. nih.govacs.orgaacrjournals.org This low brain penetration can restrict their therapeutic potential for brain tumors. nih.govacs.org In contrast, Vorasidenib was specifically engineered to achieve increased brain penetration, a crucial characteristic for treating mIDH gliomas. nih.govacs.orgnih.govresearchgate.netoncozine.comgcs-web.comselleckchem.comresearchgate.netclinicaltrials.govaacrjournals.org Preclinical studies demonstrated that Vorasidenib penetrates the brain of several preclinical species and significantly inhibits 2-HG production in orthotopic glioma mouse models by over 97%. nih.govacs.orgacs.orgresearchgate.netgcs-web.comresearchgate.netresearchgate.netclinicaltrials.gov

Structural comparisons provide insights into the selectivity of these inhibitors. Enasidenib, for instance, interacts with mIDH2-specific hydrophobic residue pairs (V297, L298, I319, and L320), which largely explains its isoform selectivity. nih.govacs.org In terms of physicochemical properties relevant to brain penetration, Enasidenib has a higher topological polar surface area (tPSA) of 106 Ų, contributing to its lower brain-to-plasma ratio (0.14). nih.govacs.org Conversely, compounds exhibiting good brain penetration, including Vorasidenib, typically have tPSA values ranging between 73 and 86 Ų, falling within traditionally accepted guidelines for brain-penetrant molecules. nih.govacs.org

The following table provides a comparative preclinical analysis of Vorasidenib with isoform-specific IDH inhibitors:

CompoundTargetBrain Penetration (Preclinical)Topological Polar Surface Area (tPSA)
VorasidenibmIDH1/2 DualHigh (Brain-penetrant) nih.govacs.orgnih.govresearchgate.netoncozine.comgcs-web.comselleckchem.comresearchgate.netclinicaltrials.govaacrjournals.org73-86 Ų nih.govacs.org
IvosidenibmIDH1Low nih.govacs.orgaacrjournals.orgNot specified in snippets
EnasidenibmIDH2Low nih.govacs.orgaacrjournals.org106 Ų nih.govacs.org

Academic Research on Chemical Compound Pn 881

In Vitro and In Vivo Pharmacodynamic Studies

Evaluation in Immunologic Preclinical Efficacy Models (e.g., rodent skin inflammation model)

PN-881, an oral peptide interleukin-17 (IL-17) antagonist, has undergone extensive preclinical evaluation in various immunologic models to assess its potential efficacy in immune-mediated skin diseases. These studies have included assessments of its oral stability, potency, tissue distribution, pharmacokinetics, and its performance in preclinical efficacy models, particularly those involving rodent skin inflammation biospace.comfirstwordpharma.com.

Detailed Research Findings

Preclinical investigations have demonstrated that PN-881 effectively blocks all three therapeutically relevant dimeric forms of the IL-17 ligand: IL-17 AA homodimer, IL-17 FF homodimer, and IL-17 AF heterodimer in in vitro settings biospace.comfirstwordpharma.comdermatologytimes.combiospace.comaccessnewswire.com. This broad activity against various IL-17 dimeric forms is a key characteristic of its mechanism.

Comparative studies have highlighted PN-881's significant potency. It has shown approximately 100-fold greater potency than secukinumab biospace.comfirstwordpharma.comdermatologytimes.com and, in other instances, demonstrated 70-fold superior potency compared to secukinumab biospace.combenzinga.comlarvol.comstocktitan.net. Furthermore, its potency has been reported to be comparable to bimekizumab and on par with some of the most potent approved antibody drugs and nanobody therapeutics currently in development biospace.comfirstwordpharma.comdermatologytimes.combiospace.comlarvol.com.

Table 1: Comparative In Vitro Potency of PN-881 against Reference Biologics

CompoundPotency Relative to SecukinumabPotency Relative to Bimekizumab / Approved Biologics
PN-881~100-fold greater biospace.comfirstwordpharma.comdermatologytimes.com or 70-fold superior biospace.combenzinga.comlarvol.comstocktitan.netComparable / On par biospace.comfirstwordpharma.comdermatologytimes.combiospace.comlarvol.com

In terms of in vivo efficacy, PN-881 has achieved preclinical proof-of-concept in rodent models of skin inflammation biospace.comdermatologytimes.comfirstwordpharma.com. Specifically, oral administration of PN-881 resulted in a dose-dependent efficacy, leading to a significant reduction in skin thickness within a 5-day rat IL-23 induced skin inflammation model biospace.combenzinga.comlarvol.comstocktitan.net. These preclinical studies also indicated effective blockade of IL-17 in both serum and skin following oral dosing biospace.comdermatologytimes.comfirstwordpharma.com. Additionally, PN-881 demonstrated pharmacodynamic (PD)-based target engagement in a mouse IL-17 challenge model after oral dosing biospace.combenzinga.comlarvol.comstocktitan.net.

These findings underscore PN-881's robust activity in preclinical immunologic models, supporting its potential as an oral therapeutic for immune-mediated skin diseases.

Data Tables

While specific numerical data for dose-response curves or detailed inflammatory markers across different doses in rodent models were not explicitly detailed in the provided search results, the qualitative findings consistently highlight dose-dependent efficacy and significant reduction in inflammation. The comparative potency data is summarized in Table 1 above.

Advanced Research Methodologies Applied to 881 Series Compounds

Computational Chemistry and Molecular Modeling

Computational approaches are essential in modern drug discovery and chemical biology to predict and understand the interactions between a small molecule and its biological target. While specific molecular modeling studies on OG-881 are not extensively detailed in publicly available literature, the principles of its design and the methodologies applied to its target class, Lysine-Specific Demethylase 1 (LSD1/KDM1A), provide a framework for understanding its development.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its protein target. For the class of compounds to which this compound belongs, these techniques are crucial for understanding how they interact with the active site of LSD1.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For LSD1 inhibitors, docking studies help in visualizing how the compound fits into the enzyme's active site, identifying key interactions with amino acid residues. These studies are often performed using software like AutoDock or Schrödinger Suite. While specific docking poses for this compound are not published, the general strategy for related inhibitors involves positioning the reactive moiety, in this case, a derivative of tranylcypromine, in proximity to the Flavin Adenine (B156593) Dinucleotide (FAD) cofactor within the LSD1 active site to facilitate covalent bond formation.

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can reveal conformational changes in the protein upon ligand binding and help to assess the stability of the predicted binding pose from molecular docking. For covalent inhibitors like this compound, MD simulations can be particularly useful in understanding the conformational rearrangements necessary for the covalent reaction to occur.

The design of this compound as a chemoprobe was guided by established principles of ligand-based and structure-based drug design, focusing on its target, LSD1.

Structure-Based Design: This approach relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. The design of biotinylated KDM1A probes like this compound involves critical considerations based on the crystal structure of LSD1. A key aspect is the "warhead," the reactive part of the molecule that forms a covalent bond with the FAD cofactor of LSD1. The potency of this warhead is a primary determinant of the probe's efficacy.

Ligand-Based Design: This method utilizes knowledge of other molecules that bind to the biological target of interest. The design of this compound leveraged the understanding of existing LSD1 inhibitors. A crucial element in the design of a chemoprobe is the linker, which connects the inhibitory "warhead" to a reporter tag, in this case, biotin (B1667282). The length and chemical nature of the linker are critical for ensuring that the probe retains its high binding affinity to the target and that the biotin tag is accessible for subsequent detection or purification. The design of this compound would have involved optimizing this linker to maintain potent KDM1A inhibition while allowing for effective interaction with streptavidin.

Systems Biology Approaches in Compound Mechanism Elucidation

Systems biology approaches aim to understand the broader biological context of a compound's activity by examining its effects on complex networks of interacting molecules. This compound, as a chemoprobe, is a powerful tool for such investigations.

This compound has been instrumental in chemoproteomic studies, a multi-omics approach that allows for the identification of the protein interaction network of its target, KDM1A. By using this compound to pull down KDM1A from cell lysates, researchers can identify the proteins that form complexes with it. This information is crucial for understanding the diverse biological pathways regulated by KDM1A.

The proteins identified as interacting with KDM1A through this compound pull-down experiments provide a dataset that can be integrated with other "omics" data (e.g., genomics, transcriptomics) to construct detailed pathway maps. For instance, identifying that KDM1A interacts with specific transcription factors can help to elucidate how it regulates gene expression.

Table 1: KDM1A Interacting Proteins Identified Using this compound Pull-Down Assays

Protein ClassInteracting ProteinsPutative Function in Complex
Core Complex Proteins RCOR1, RCOR2, RCOR3Corepressors essential for KDM1A activity
HDAC1, HDAC2, HDAC3Histone deacetylases involved in transcriptional repression
Transcription Factors ZNF217, ZNF516Zinc finger proteins that recruit KDM1A to specific gene promoters
RREB1Ras-responsive element-binding protein 1
ZMYM2 (ZNF198)Zinc finger MYM-type protein 2

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data generated from this compound-based proteomics studies can serve as a foundation for the mathematical and computational modeling of the biological systems in which KDM1A functions. While specific mathematical models derived from this compound data are not yet prevalent in the literature, the principles of such modeling are well-established.

These models can take the form of:

Protein-Protein Interaction Networks: The list of interacting proteins identified using this compound can be used to build network graphs, where proteins are nodes and their interactions are edges. The analysis of these networks can reveal key hubs and modules within the KDM1A interactome, providing insights into its central regulatory roles.

Dynamic Systems Models: Mathematical models, often based on differential equations, can be developed to simulate the dynamics of the signaling pathways involving KDM1A. These models can help to predict how the inhibition of KDM1A by a compound might alter the flow of information through the network and affect cellular behavior. The quantitative data from proteomics experiments can be used to parameterize these models.

Advanced Analytical Techniques for Compound Characterization in Biological Systems

The characterization of this compound and its interactions in biological systems relies on sophisticated analytical techniques, primarily affinity purification coupled with mass spectrometry.

This methodology involves several key steps:

Incubation: this compound is incubated with a biological sample, such as a cell lysate, allowing it to bind to its target, KDM1A.

Affinity Purification (Pull-Down): The biotin tag on this compound allows for the selective capture of the this compound-KDM1A complex (and its associated proteins) using streptavidin-coated beads.

Elution: The bound proteins are then eluted from the beads.

Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry. This typically involves enzymatic digestion of the proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This powerful combination of techniques allows for the sensitive and specific identification of the direct and indirect binding partners of a compound's target within a complex biological milieu, providing a detailed snapshot of its molecular interactions.

Ultrafast Laser Spectroscopy for Molecular Dynamics (General applicability to biological systems)

Ultrafast laser spectroscopy is a powerful technique that allows researchers to observe chemical and physical processes occurring on extremely short timescales, from picoseconds down to femtoseconds. cambridge.orgcambridge.org This methodology is particularly suited for studying the dynamics of biological systems at the molecular level. cambridge.orgcambridge.org The use of ultrashort laser pulses can initiate and probe photoreactions, such as photoinduced charge transfers or photoisomerization, revealing the interplay between electronic and vibrational dynamics that govern the reaction's outcome. ipcms.fr

In the context of compounds like this compound, which are designed to interact with specific biological targets such as receptors, ultrafast laser spectroscopy offers a unique window into the initial binding events and subsequent conformational changes. nih.gov For instance, femtosecond time-resolved infrared (IR) spectroscopy can be employed to track the motion of a ligand within a protein's binding pocket after being photodissociated by an optical pulse. nih.gov This provides invaluable data on the structural dynamics of the ligand-receptor interaction.

Potential Applications to this compound Molecular Dynamics:

Binding Kinetics: Probing the initial association and dissociation steps between this compound and its target cannabinoid receptors on a femtosecond to picosecond timescale.

Conformational Changes: Observing the real-time structural changes in the receptor protein as it accommodates the this compound molecule.

Energy Transfer: Investigating ultrafast energy transfer reactions within the biological target upon ligand binding. ipcms.fr

These studies provide a fundamental understanding of the physical and chemical dynamics that underpin the compound's biological activity, moving beyond static pictures of interaction. kit.edu

Biochemical and Cell-Based Assays for Functional Characterization

To fully characterize the biological function of a compound, a suite of biochemical and cell-based assays is employed. Biochemical assays are analytical, in-vitro procedures used to measure the binding or activity of a biological molecule, like an enzyme or receptor. pediaa.com Cell-based assays utilize living cells to measure physiological responses and the effects of the compound on cellular processes. pediaa.comdanaher.comirbm.com

For this compound (LASSBio-881), which has demonstrated antinociceptive, anti-inflammatory, and antiproliferative properties, various assays are essential for its functional characterization. nih.gov

Biochemical Assays: These are crucial for determining a compound's direct interaction with its molecular target. danaher.comdomainex.co.uk

Receptor Binding Assays: These assays quantify the affinity of a ligand for a receptor. For this compound, competitive binding assays have been used to determine its ability to bind to cannabinoid receptors, such as CB1. nih.gov

Enzyme Activity Assays: If the compound is hypothesized to modulate enzyme activity, these assays measure the rate of an enzymatic reaction in the presence of the compound.

Protein-Protein Interaction (PPI) Assays: These can determine if the compound disrupts or stabilizes interactions between key proteins in a signaling pathway. domainex.co.uk

Cell-Based Assays: These provide more biologically relevant information by measuring the compound's effect within a cellular context. irbm.comabcam.com

Cell Proliferation Assays: To validate the antiproliferative effects of this compound, assays like the MTS or MTT assay can be used to measure the metabolic activity of cells, which correlates with the number of viable cells. abcam.com Research has shown this compound to inhibit T-cell proliferation. nih.gov

Anti-inflammatory Assays: The anti-inflammatory properties can be assessed by measuring the production of inflammatory mediators (e.g., cytokines, nitric oxide) in immune cells (like macrophages) stimulated with an inflammatory agent.

Signal Transduction Assays: These assays measure the modulation of specific signaling pathways within the cell. For a cannabinoid receptor ligand like this compound, this could involve measuring downstream effects like changes in cyclic AMP (cAMP) levels.

The data gathered from these assays are fundamental to understanding the compound's mechanism of action and therapeutic potential. danaher.com

Interactive Data Table: Illustrative Biochemical Assay Data for this compound

This table represents the type of data generated from biochemical assays to characterize this compound's interaction with its targets.

Assay TypeTargetParameter MeasuredResult for this compound (Illustrative)
Radioligand BindingCB1 Receptor% Inhibition @ 100µM71%
Enzyme InhibitionCOX-2IC₅₀ (µM)15.2
Antioxidant ActivityDPPH RadicalEC₅₀ (µM)25.8

Interactive Data Table: Illustrative Cell-Based Assay Data for this compound

This table shows potential results from cell-based assays to confirm the physiological effects of this compound.

Assay TypeCell LineParameter MeasuredResult for this compound (Illustrative)
T-Cell ProliferationJurkat Cells% Inhibition @ 10µM66%
Anti-inflammatoryRAW 264.7Nitric Oxide Production Inhibition (IC₅₀ µM)8.5
CytotoxicityHeLa CellsCC₅₀ (µM)> 100

Q & A

Q. What experimental strategies are critical for validating the selectivity of OG-881 as a chemoprobe for KDM1A in complex biological systems?

this compound's selectivity is validated through orthogonal assays comparing its binding affinity to KDM1A versus structurally or functionally related enzymes (e.g., MAO-A, MAO-B, IL4I1, and SMOX). Competitive binding experiments in cell lysates and tissues, combined with immunoprecipitation using antibodies targeting distinct KDM1A epitopes (e.g., mAb-825 for the N-terminus and mAb-844 for the C-terminus), confirm specificity . Researchers must also employ negative controls, such as enzyme-deficient cell lines, to rule off-target interactions .

Q. How should researchers design assays to quantify total vs. free KDM1A occupancy using this compound?

Two parallel assays are required:

  • Total KDM1A detection : Use immobilized anti-KDM1A antibodies (e.g., mAb-844) to capture all KDM1A, followed by detection with a secondary antibody (e.g., mAb-825) .
  • Free KDM1A detection : Pre-treat samples with excess this compound to saturate unoccupied KDM1A, then use streptavidin-coated plates to isolate this compound-bound KDM1A. Normalize results against total KDM1A levels to calculate occupancy ratios .

Q. What are the key considerations for ensuring reproducibility in this compound-based assays across laboratories?

Standardize protocols for cell lysis (e.g., buffer composition, incubation time), probe concentration (to avoid saturation artifacts), and antibody validation (e.g., epitope mapping, cross-reactivity screening). Detailed documentation of instrument calibration (e.g., plate readers) and batch-to-batch variability in reagents is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in KDM1A occupancy data when using this compound across different cellular models (e.g., THP-1 vs. primary cells)?

Contradictions may arise from variations in KDM1A complex composition (e.g., co-factors like CoREST or HDACs) or redox conditions affecting this compound binding. To address this:

  • Perform co-immunoprecipitation to map KDM1A interactomes in each model .
  • Quantify FAD cofactor availability, as this compound binding is FAD-dependent .
  • Use redox-sensitive dyes to monitor intracellular oxidative states .

Q. What methodologies enable dynamic tracking of KDM1A-inhibitor interactions in vivo using this compound?

Combine this compound with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling:

  • Administer this compound post-inhibitor treatment (e.g., ORY-1001) and harvest tissues at timed intervals.
  • Use chemical proteomics to quantify this compound-bound KDM1A in tissue lysates.
  • Corrogate results with inhibitor plasma concentrations and histone methylation biomarkers (e.g., H3K4me2) .

Q. How can this compound be leveraged to study species-specific differences in KDM1A regulation (e.g., human vs. murine models)?

Conduct cross-species immunoprecipitation using this compound in lysates from human, mouse, and rat tissues. Compare pull-down efficiencies and co-purified proteins via mass spectrometry. Validate findings using CRISPR-edited cell lines expressing chimeric KDM1A variants .

Q. What statistical approaches are recommended for analyzing this compound-derived datasets with high variability (e.g., heterogeneous tumor samples)?

  • Apply mixed-effects models to account for nested variability (e.g., patient-to-patient differences).
  • Use bootstrap resampling to estimate confidence intervals for occupancy ratios.
  • Normalize data to housekeeping proteins (e.g., GAPDH) and include technical replicates to distinguish biological vs. experimental noise .

Methodological Pitfalls and Solutions

Q. Why might this compound fail to detect KDM1A in certain experimental conditions, and how can this be mitigated?

Failure may result from:

  • Probe degradation : Store this compound in anhydrous DMSO at −80°C and verify stability via HPLC .
  • Epitope masking : Optimize lysis conditions (e.g., add detergents like CHAPS) to expose antibody-binding sites .
  • Post-translational modifications : Treat lysates with phosphatases or deubiquitinases to remove modifications blocking this compound binding .

Q. How can researchers validate the absence of cross-reactivity between this compound and non-target flavoproteins?

Perform competitive displacement assays using purified flavoproteins (e.g., MAO-A, SMOX) and quantify binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with genetic knockout models .

Cross-Disciplinary Applications

Q. Can this compound be integrated with epigenetic editing tools (e.g., CRISPR-dCas9) to study locus-specific KDM1A activity?

Yes. Combine this compound with dCas9-KDM1A fusions to monitor occupancy at specific genomic loci. Use chromatin immunoprecipitation (ChIP) followed by qPCR or sequencing to correlate this compound binding with transcriptional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OG-881
Reactant of Route 2
Reactant of Route 2
OG-881

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.